2-Methoxypyrimidine-5-sulfonamide
CAS No.: 1855869-77-0
Cat. No.: VC6686869
Molecular Formula: C5H7N3O3S
Molecular Weight: 189.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855869-77-0 |
|---|---|
| Molecular Formula | C5H7N3O3S |
| Molecular Weight | 189.19 |
| IUPAC Name | 2-methoxypyrimidine-5-sulfonamide |
| Standard InChI | InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |
| Standard InChI Key | ZEBNWQFFRYGFGD-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=N1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
2-Methoxypyrimidine-5-sulfonamide belongs to the pyrimidine sulfonamide class, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The methoxy (-OCH) group at the 2-position and sulfonamide (-SONH) group at the 5-position confer distinct electronic and steric properties. The SMILES notation clarifies the connectivity of substituents, while the molecular structure suggests potential for hydrogen bonding and π-π interactions, critical for biological activity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1855869-77-0 |
| Molecular Formula | |
| Molecular Weight | 189.19 g/mol |
| SMILES | O=S(C1=CN=C(OC)N=C1)(N)=O |
| MDL Number | MFCD30241288 |
Pharmacological Applications and Research Frontiers
NLRP3 Inflammasome Inhibition
Patent WO2019008029A1 identifies sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, with structural analogs of 2-methoxypyrimidine-5-sulfonamide showing promise in modulating inflammatory pathways . NLRP3 inhibition is implicated in treating Alzheimer’s disease, arthritis, and atherosclerosis, though direct evidence for this compound remains speculative.
Structure-Activity Relationship (SAR) Insights
The methoxy group may reduce metabolic degradation compared to hydroxyl analogs, while the sulfonamide moiety could enhance target binding through hydrogen bonding. Comparative studies with related compounds, such as 2-aminopyrimidine-5-sulfonamides, suggest that electronic effects at the 2-position significantly influence bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume